Product packaging for Diethyl benzoylphosphonate(Cat. No.:CAS No. 3277-27-8)

Diethyl benzoylphosphonate

Cat. No.: B1582887
CAS No.: 3277-27-8
M. Wt: 242.21 g/mol
InChI Key: TZAMQIAPGYOUKF-UHFFFAOYSA-N
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Description

Overview of Acylphosphonates in Modern Chemistry

Acylphosphonates represent a significant class of organophosphorus compounds characterized by a carbonyl group directly attached to a phosphonate (B1237965) moiety. This unique structural arrangement imparts a rich and versatile reactivity profile, making them valuable intermediates and reagents in contemporary organic synthesis. jocpr.combeilstein-journals.org The phosphorus atom in acylphosphonates is electrophilic, and the carbonyl group can participate in a variety of nucleophilic addition reactions. researchgate.netmetu.edu.tr Their chemistry has been extensively explored, leading to the development of novel synthetic methodologies and the preparation of a wide array of biologically active molecules and functional materials. nih.govnih.gov

The reactivity of the acylphosphonate group allows for transformations such as the Pudovik reaction, Wittig-Horner reaction, and various condensation reactions, providing access to α-hydroxyphosphonates, α-aminophosphonates, and other substituted phosphonate derivatives. jocpr.combeilstein-journals.orgwiley.com These products are of considerable interest due to their applications as enzyme inhibitors, therapeutic agents, and specialty chemicals. nih.gov For instance, certain phosphonate derivatives exhibit antimicrobial and anticancer properties. The stability of the carbon-phosphorus bond, in contrast to the more labile phosphate (B84403) esters, makes phosphonates effective mimics of biological phosphates, a property that has been exploited in medicinal chemistry. nih.gov

Historical Context and Early Investigations of Diethyl Benzoylphosphonate

The synthesis of dialkyl acylphosphonates was first reported in 1945 by Kabachnik and Rossiiskaya, who prepared these compounds through the reaction of acyl chlorides with trialkyl phosphites. jocpr.com This reaction, a variation of the Michaelis-Arbuzov reaction, remains a fundamental method for accessing this class of compounds. metu.edu.tr Early studies on this compound focused on its synthesis and basic reactivity. For example, the reaction of this compound with thiamine (B1217682) was investigated as part of broader studies on pyrimidine (B1678525) derivatives. sigmaaldrich.com

Further investigations in the mid-20th century explored the fundamental reactions of this compound, such as its reaction with diazomethane. frontiersin.org The coordination chemistry of this compound as a ligand with various metal chlorides was also a subject of early research, highlighting its potential in inorganic and coordination chemistry. sigmaaldrich.comacs.orgacs.org These foundational studies laid the groundwork for the subsequent explosion of interest in the synthetic applications of this versatile reagent.

Significance and Research Trajectories of this compound

This compound has emerged as a key building block in organic synthesis due to its unique reactivity. Its significance stems from its ability to act as a precursor to a variety of functionalized phosphonates. A major research trajectory has been its use in carbon-carbon bond-forming reactions. For instance, it is a crucial reactant in the enantioselective aldol (B89426) reaction to produce chiral α-hydroxyphosphonates, which are valuable intermediates in the synthesis of biologically active molecules. nih.gov It also participates in vinylogous aldol reactions, expanding its synthetic utility. mdpi.com

Another significant area of research is its application in the synthesis of heterocyclic compounds. The reactivity of the acylphosphonate group has been harnessed in multicomponent reactions to construct complex heterocyclic phosphonates. beilstein-journals.org Furthermore, this compound has been utilized in the synthesis of stilbenes through the Horner-Emmons reaction and in the preparation of natural products via intramolecular Diels-Alder reactions. lookchem.comsigmaaldrich.com The compound's role as a photoinitiator in polymer chemistry is a more recent but rapidly developing field of study, demonstrating its expanding importance in materials science. mdpi.comrsc.org Current research continues to explore new reactions and applications of this compound, driven by the ongoing demand for novel synthetic methods and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15O4P B1582887 Diethyl benzoylphosphonate CAS No. 3277-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAMQIAPGYOUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277506
Record name Diethyl benzoylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-27-8
Record name NSC2669
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Diethyl Benzoylphosphonate and Its Derivatives

Classical Synthetic Routes to Diethyl Benzoylphosphonate

Conventional methods for synthesizing phosphonates have long been established, providing foundational pathways to this compound and its precursors.

A direct and selective method for preparing diethyl phosphonates involves the esterification of the corresponding phosphonic acid. For instance, diethyl benzylphosphonate, a closely related compound, can be synthesized from benzylphosphonic acid. A previously developed protocol demonstrates that mixing benzylphosphonic acid with triethyl orthoacetate and heating the mixture results in the formation of the desired diethyl ester with a high yield of 98%. nih.gov The reaction progress is typically monitored by ³¹P NMR spectroscopy, and upon completion, the excess orthoester is removed under reduced pressure. nih.gov

Table 1: Esterification of Benzylphosphonic Acid

Reactant 1Reactant 2TemperatureYieldReference
Benzylphosphonic acidTriethyl orthoacetate90 °C98% nih.gov

The synthesis of this compound can be effectively achieved through the reaction of benzoyl chloride with a phosphorus (III) reagent, a process characteristic of the Michaelis-Arbuzov reaction. In a typical procedure, triethyl phosphite (B83602) is added to benzoyl chloride at an elevated temperature (90 °C). prepchem.com The reaction proceeds with the evolution of ethyl chloride, yielding this compound. prepchem.comwiley.com This method has been reported to produce the target compound in high yield. prepchem.com

Table 2: Synthesis of this compound via Arbuzov-type Reaction

Reactant 1Reactant 2TemperatureYieldReference
Benzoyl chlorideTriethyl phosphite90 °C90% prepchem.com

Advanced and Catalytic Synthesis of this compound Derivatives

Modern synthetic chemistry has introduced sophisticated catalytic systems that enable the construction of C–P bonds with high efficiency and selectivity, providing access to a wide array of phosphonate (B1237965) derivatives.

A novel approach for forming C–P bonds involves the palladium-catalyzed decarbonylative phosphorylation of amides. cluster-science.comnsf.gov This method represents the first transition-metal-catalyzed generation of C–P bonds directly from amides, which are stable and readily available starting materials. cluster-science.comnsf.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like DPPB (1,4-bis(diphenylphosphino)butane), and requires high temperatures. nsf.gov The proposed mechanism involves the oxidative addition of the amide's (O)C–N bond to the Pd(0) center, followed by decarbonylation and reductive elimination to form the aryl phosphonate product. cluster-science.com DFT computations suggest that decarbonylation is the rate-determining step in the palladium-catalyzed version of this reaction. cluster-science.com This methodology is noted for its high yields, chemoselectivity, and broad functional group tolerance. cluster-science.comnsf.gov

Table 3: Examples of Pd-Catalyzed Decarbonylative Phosphorylation of Amides

Amide SubstrateProductYieldReference
N-(4-methoxybenzoyl)glutarimideDiethyl (4-methoxyphenyl)phosphonate85% nsf.gov
N-(4-(trifluoromethyl)benzoyl)glutarimideDiethyl (4-(trifluoromethyl)phenyl)phosphonate82% nsf.gov
N-(naphthalene-2-carbonyl)glutarimideDiethyl naphthalen-2-ylphosphonate91% nsf.gov

Conditions: Amide (1.0 equiv), HP(O)(OEt)₂ (0.5 equiv), Pd(OAc)₂ (5 mol%), DPPB (10 mol%), dioxane (0.125 M), 160 °C, 15 h. nsf.gov

The synthesis of complex derivatives, such as 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate, has been significantly advanced by the development of a palladium-catalyzed α,β-homodiarylation of vinyl esters. nih.govmdpi.com This protocol allows for the one-step diarylation of a vinyl ester using an arylboronic acid that contains a phosphonate moiety. nih.govresearchgate.net Notably, this method dramatically improves the yield of the target compound to 38%, compared to just 1% from previous, less efficient multi-step approaches. nih.govmdpi.com The reaction can be conducted in water at ambient temperature without the need for additional ligands, rendering the procedure more environmentally benign. mdpi.comresearchgate.net

Table 4: Yield Comparison for the Synthesis of 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate

Synthetic MethodKey ReagentsOverall YieldReference
Traditional Routep-hydroxymethylphenylboronic acid, olefin, Arbuzov reaction1% nih.govmdpi.com
Pd-Catalyzed α,β-Homodiarylation(4-((diethoxyphosphoryl)methyl)phenyl)boronic acid, vinyl acetate38% nih.govmdpi.com

The asymmetric synthesis of α-hydroxyphosphonates, a valuable class of phosphonate derivatives, has been successfully achieved using organocatalysis. These methods provide access to optically active tertiary and secondary α-hydroxyphosphonates with high levels of enantioselectivity. acs.orgacs.orgnih.gov For the synthesis of tertiary α-hydroxyphosphonates, a cross-aldol reaction between α-keto phosphonates and ketones catalyzed by L-proline has been developed, yielding products with up to 99% enantiomeric excess (ee). acs.org For secondary α-hydroxyphosphonates, the cross-aldol reaction of ketones with the more stable diethyl formylphosphonate hydrate (B1144303), catalyzed by L-prolinamide, has proven effective, also achieving high enantioselectivity (up to >99% ee) and good diastereoselectivity. acs.orgnih.gov

Table 5: L-Prolinamide-Catalyzed Synthesis of Secondary α-Hydroxyphosphonates

Ketone SubstrateYieldDiastereomeric Ratio (syn/anti or anti/syn)Enantiomeric Excess (ee, %)Reference
Acetone85%-96% nih.gov
Cyclopentanone94%95:5 (syn)>99% (syn) nih.gov
Cyclohexanone88%65:35 (anti/syn)96% (anti), 95% (syn) nih.gov

Conditions: Reaction of ketone with diethyl formylphosphonate hydrate using L-prolinamide as the catalyst. nih.gov

Stereoselective Synthesis and Chiral Induction in this compound Chemistry

The creation of chiral phosphonates is a significant area of research, primarily due to their structural analogy to α-amino acids and their potential as enzyme inhibitors and pharmacological agents. gjesr.comrsc.org Asymmetric synthesis provides a crucial pathway to enantiomerically pure compounds. researchgate.net

One of the most effective methods for producing α-chiral phosphonates is the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ester-phosphonates. researchgate.netresearchgate.net This technique consistently affords the corresponding saturated phosphonates in excellent yields and with high enantiomeric excesses (ee). researchgate.net The resulting products are valuable as multifunctional building blocks for the synthesis of physiologically active compounds. researchgate.net

The success of this reaction hinges on the use of chiral phosphine ligands. pnas.org For instance, rhodium complexes with unique P-stereogenic diphosphine ligands like BisP* and MiniPHOS have demonstrated excellent enantioselectivity. pnas.orgnih.gov A notable application of this method is the synthesis of a precursor to the antibiotic alafosfalin, which was achieved with a 90% enantiomeric excess using a Rh complex with (R,R)-t-Bu-BisP*. pnas.org Other successful ligands include DuPHOS and BPPM. pnas.org

The enantioselective synthesis of β-formyl-α-hydroxyphosphonates has been successfully achieved through an organocatalyzed cross-aldol reaction. nih.govscispace.comnih.gov This reaction occurs between enolizable aldehydes and α-ketophosphonates, marking a significant advancement in the field. nih.govnih.gov The use of a primary amine catalyst derived from quinine, specifically 9-amino-9-deoxy-epi-quinine, has been pivotal. nih.govscispace.comnih.gov

This methodology yields β-formyl-α-hydroxyphosphonates with high to excellent enantioselectivities. nih.govgeocities.ws The reaction has proven particularly effective with acetaldehyde (B116499), a substrate known to be challenging in organocatalyzed cross-aldol reactions. nih.govnih.gov The general procedure involves stirring the α-ketophosphonate and the aldehyde with the catalyst in a solvent like toluene (B28343) at a controlled temperature, often 0 °C. nih.gov The reaction's performance with various catalysts has been systematically evaluated. scispace.com

Table 2: Catalyst Screening for the Enantioselective Synthesis of a β-Formyl-α-hydroxyphosphonate scispace.comnih.gov

Entry Catalyst Yield (%) ee (%)
1 Quinine 30 80
2 Quinidine 30 75
3 Diphenylprolinol catalyst 3 20 20
4 Diphenylprolinol catalyst 4 20 15
5 Quinine-derived amine 8 75 93

Reactions performed with acetaldehyde and an α-ketophosphonate at 0 °C. The yield and ee for catalyst 8 were obtained at 0 °C, which provided an improved yield over reactions at other temperatures. scispace.com

Synthesis of Modified this compound Analogues

Modifying the core structure of this compound leads to analogues with unique properties and potential applications. Fluorination is a common strategy employed to create such analogues.

Several methods have been established for the synthesis of α,α-difluorobenzylphosphonates. One effective route involves the cross-coupling reaction of an iodobenzene (B50100) derivative with the reagent ZnCuBr2CF2PO(OEt)2. pharm.or.jp This method has been applied to the synthesis of compounds with potential inhibitory activity against purine (B94841) nucleoside phosphorylase (PNP). pharm.or.jp

Another robust synthesis involves the Michaelis-Arbuzov reaction. For example, Diethyl 2,6-difluorobenzylphosphonate can be prepared by heating a mixture of 2,6-difluorobenzyl bromide and triethylphosphite at 135 °C. google.com This reaction proceeds overnight and, after purification under high vacuum, yields the product as a slightly yellow-tinted oil with an 86% yield. google.com The resulting fluorinated aryl phosphonic acids are noted for their chemical resistivity and stability. google.com Furthermore, certain 3,5-difluorobenzylphosphonates have been shown to possess antibacterial activity. nih.gov

Phosphonodifluoromethylalanine (F2Pmp) is a hydrolytically stable phosphotyrosyl (pTyr) mimetic that has proven particularly useful in the study of protein-tyrosine phosphatases (PTPs). nih.gov The synthesis of F2Pmp and its analogues is crucial for developing tools to investigate cellular signal transduction processes. nih.gov

The synthesis of F2Pmp analogues can be approached through various routes. One method involves the conversion of β-amino-α-hydroxyphosphonate (HPmp) derivatives into FPmp derivatives, although this can occur with low diastereoselectivity. pharm.or.jp For applications in peptide chemistry, Fmoc-protected versions like Fmoc-L-F2Pmp-OH are synthesized. iris-biotech.de This derivative is a key building block for incorporating the F2Pmp moiety into peptides using solid-phase synthesis techniques, enabling the creation of peptidic tools to study specific phosphatases like PTP1B. iris-biotech.de

Preparation of Nucleotide Analogues with C-Phosphonate Linkages

The synthesis of nucleotide analogues featuring carbon-phosphorus (C-P) bonds, known as C-phosphonates, represents a significant area of medicinal chemistry. These analogues are designed as isosteres of natural nucleoside phosphates, where a P-C bond replaces the more labile P-O bond, conferring enhanced metabolic stability against enzymatic hydrolysis by phosphatases and phosphodiesterases. This stability is a crucial attribute for potential therapeutic agents. The preparation of these molecules often involves the strategic coupling of a nucleoside with a suitable phosphonate moiety.

A prevalent method for creating C-phosphonate linkages involves the coupling of imidazole-activated nucleosides with C-phosphonate subunits. acs.org Research has demonstrated the synthesis of a series of clickable nucleotide analogues containing a C-phosphonate subunit with a terminal alkyne group. acs.orgnih.gov These C-phosphonate subunits are typically prepared through one- or two-step procedures from commercially available reagents. nih.gov The standard method for preparing C-phosphonates with a P-Csp3 bond is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with a suitable halogen derivative. acs.org

In one synthetic approach, C-phosphonate nucleotide analogues bearing an alkyne moiety were prepared through a magnesium chloride-mediated coupling reaction. acs.org This involved the reaction of imidazole-activated nucleosides with specific C-phosphonate subunits. acs.org The resulting nucleotide analogues demonstrated high stability and efficient reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for their conjugation with various molecules like fluorescent tags or biotin. acs.org

Another strategy focuses on the development of C-phosphonate building blocks from H-phosphonate derivatives. diva-portal.org Mechanistic studies have led to efficient protocols for the synthesis of C-phosphonates from their H-phosphonate counterparts. diva-portal.org These methods have been applied to the synthesis of novel nucleotide analogues, including those with a 4-pyridylphosphonate internucleotide bond. diva-portal.org

Furthermore, the synthesis of carbonylbisphosphonate analogues of nucleotides has been explored. google.com One method involves the coupling of a protected nucleoside with carbonyl bis- and trisphosphonate, albeit with varying yields. google.com A more successful route utilizes the coupling of a monosalt of an α-diazomethylene bisphosphonate with a nucleoside, followed by oxidation to form the carbonylbisphosphonate analogue. google.com

The table below summarizes the synthesis of various C-phosphonate nucleotide analogues, highlighting the diversity of the nucleobase and the reaction yields.

Table 1: Synthesis of C-Phosphonate Nucleotide Analogues

Nucleoside Base Phosphonate Subunit Coupling Conditions Overall Yield (%) Reference
Guanosine Alkyne-containing C-phosphonate MgCl₂-mediated coupling Not specified acs.org
Adenosine Alkyne-containing C-phosphonate MgCl₂-mediated coupling Not specified acs.org
Cytidine Alkyne-containing C-phosphonate MgCl₂-mediated coupling Not specified acs.org
Uridine Alkyne-containing C-phosphonate MgCl₂-mediated coupling Not specified acs.org
5'-azido-5'-deoxy-7-methylguanosine Phosphate (B84403) or phosphonate derivatives with terminal alkyne Copper-catalysed azide-alkyne cycloaddition (CuAAC) Not specified researchgate.net
AZT Carbonyl bisphosphonate PyBOP coupling or Mitsunobu coupling Modest (25% with PyBOP) google.com

The development of these synthetic methodologies provides access to a wide range of C-phosphonate nucleotide analogues with potential applications in biochemical and therapeutic research. The enhanced stability of the C-P bond makes these compounds valuable tools for studying biological processes and for the development of new antiviral and anticancer agents.

Iii. Reaction Mechanisms and Reactivity Studies of Diethyl Benzoylphosphonate

Photochemical Reactions of Diethyl Benzoylphosphonate

The photochemical behavior of this compound has been a subject of scientific investigation, revealing reaction pathways that differ from other related aroylphosphonates. These studies, employing techniques such as product isolation, electron spin resonance (ESR), and quantum yield measurements, have elucidated the mechanisms initiated by the absorption of light. oup.com The photochemical reactions are understood to proceed via a ketyl radical, which is formed through hydrogen abstraction by the lowest excited triplet state of the aroylphosphonate. oup.com

Upon irradiation in a degassed solution, many benzoylphosphonates undergo a photo-pinacolization reaction. oup.com However, this compound is a notable exception to this general observation. oup.comoup.com Instead of forming the expected pinacol (B44631) product, its photochemical reaction leads to a different cyclic structure. oup.comresearchgate.net The reaction pathway leading to pinacol formation is effectively quenched in the presence of substances like 1,3-pentadiene (B166810) or molecular oxygen. oup.comresearchgate.net This quenching suggests the involvement of a triplet state intermediate, which is typical for such photoreactions.

When solutions of this compound are irradiated in various solvents, the primary product isolated in near-quantitative yield is 2,4,6-triphenyl-2,4,6-tris[diethylphosphoryl]-1,3,5-trioxane, rather than a pinacolized dimer. oup.comoup.comresearchgate.netresearchgate.net This distinct reactivity highlights a unique photochemical pathway for this compound compared to other aroylphosphonates. oup.com The formation of this trioxane (B8601419) is a result of the specific reactivity of the intermediate species generated upon photoexcitation.

The efficiency of the photochemical disappearance of para-substituted diethyl benzoylphosphonates is quantified by the quantum yield (Φ). Research has demonstrated that these quantum yields are highly sensitive to the electronic properties of the substituents on the benzoyl ring. oup.comresearchgate.netresearchgate.net Specifically, there is a correlation between the electron-donating or electron-withdrawing nature of the substituent and the photoreactivity. oup.com

For instance, the quantum yield for the disappearance of the p-methoxybenzoylphosphonate derivative is 2.10, while for the p-chloro derivative, it drops to 1.79 at room temperature. oup.comresearchgate.net This substituent effect is thought to arise from differences in the conformation between the carbonyl and phosphoryl groups, which influences the reactivity of the excited state. oup.com

Table 1: Quantum Yields for the Disappearance of para-Substituted Diethyl Benzoylphosphonates

Substituent Quantum Yield (Φ)
p-Methoxy 2.10 oup.comresearchgate.net

Note: Data reflects disappearance at room temperature.

This compound serves as a model substrate in novel light-induced radical coupling reactions. nih.gov This "phosphorus linchpin" strategy enables the coupling of activated carboxylic acids and alcohols or amines to form valuable α-hydroxy/amino ketones or β-ketophosphonates. nih.govresearchgate.net The process is initiated by the excitation of this compound with visible light, for example at a wavelength of 456 nm, to its first singlet excited state. nih.gov This leads to an intramolecular triplet state radical process, facilitating a hydrogen atom transfer (HAT) coupled with a carbon-carbon bond formation. nih.govresearchgate.net

Investigations began using this compound as the model substrate, where irradiation with 456 nm light in dichloromethane (B109758) yielded the target radical coupling product. nih.gov The efficiency of this reaction was improved by the addition of DABCO (1,4-diazabicyclo[2.2.2]octane) to promote proton transfer. nih.gov This photochemical method is notable for not requiring an external photocatalyst. researchgate.net

Table 2: Conditions for Light-Induced Radical Coupling of this compound

Parameter Condition
Model Substrate This compound nih.gov
Light Source 456 nm wavelength light nih.gov
Solvent Dichloromethane nih.gov
Additive 10 mol % DABCO nih.gov

Nucleophilic and Electrophilic Reactivity

The reaction of dialkyl benzoylphosphonates, including this compound, with trialkyl phosphites proceeds through a distinct mechanism involving the formation of reactive intermediates. researchgate.net The reaction is initiated by the nucleophilic attack of the trialkyl phosphite (B83602) on the carbonyl carbon of the benzoylphosphonate, leading to an anionic intermediate. researchgate.net This intermediate subsequently collapses to form a carbene intermediate. researchgate.net

This generated carbene can then be trapped intermolecularly by another molecule of the trialkyl phosphite. researchgate.net This trapping results in the formation of novel ylidic phosphonates. researchgate.net The stability and subsequent reactions of these ylidic phosphonates can be influenced by the reaction conditions and the specific substituents on the benzoylphosphonate. researchgate.net

Interaction with Thiamine (B1217682) and its Analogues (Takamizawa Reaction)

The reaction of this compound with thiamine, known as the Takamizawa Reaction, has been the subject of detailed investigation. acs.org When thiamine (Vitamin B1) reacts with this compound, the primary product formed is 1-phenyl-1-diethylphosphoryloxy-1,2-dideoxy-O-benzoylthiamine. acs.org A thorough study of this reaction, conducted with both dry and hydrous conditions, confirmed the initial formation of this key intermediate. acs.org

Further research involving thiamine analogues has provided deeper insight into the reaction mechanism. Studies on analogues that lack the 5-hydroxyethyl group have been conducted. jst.go.jp Comparing the reactivity of these analogues with that of 4'-substituted thiamine analogues suggests an intramolecular interaction between the pyrimidine (B1678525) ring and the hydroxyethyl (B10761427) group when the reaction is performed in an aprotic solvent. jst.go.jp This interaction is believed to influence the reactivity at the C2 position of the thiazolium ring, which is the active center for enzymatic decarboxylation. jst.go.jp

Fragmentation Reactions Induced by Sulphonic Acids

Under anhydrous conditions, this compound undergoes fragmentation when heated with sulphonic acids, leading to the formation of alkyl carboxylates and alkyl sulphonates. researchgate.net For instance, the reaction of dimethyl benzoylphosphonate with toluene-p-sulphonic acid at room temperature, as observed through ³¹P NMR spectroscopy, yields dimethyl phosphonate (B1237965). researchgate.netlookchem.com

The proposed mechanism suggests that the reaction proceeds via the formation of a benzoic toluene-p-sulphonic anhydride (B1165640) intermediate. researchgate.netlookchem.com This anhydride then reacts with the excess sulphonic acid to produce toluene-p-sulphonic anhydride and benzoic acid. Subsequent heating of these products with the initially formed dimethyl phosphonate results in the final fragmentation products: methyl toluene-p-sulphonate and methyl benzoate. researchgate.netlookchem.com

Reactions with Ytterbium Metal

The reaction of this compound with low-valent lanthanoid metals, such as ytterbium (Yb), demonstrates unique reactivity compared to alkali metals like lithium and sodium. researchgate.netresearchgate.netcapes.gov.br When this compound reacts with ytterbium metal in a tetrahydrofuran-hexamethylphosphoramide solvent system, it yields two primary products: diethyl 1,2-diphenyl-2-oxoethyl phosphate (B84403) and diethyl 1-(diethyl-phosphoryloxy)-1-phenylmethylphosphonate. researchgate.netcapes.gov.brresearchgate.net This process is believed to be initiated by a two-electron transfer from the ytterbium metal to the labile C-P bond of the acylphosphonate. thieme-connect.de

Rearrangement Reactions and Intermediates

Formation of Acylytterbium Complexes

The formation of the specific products observed in the reaction with ytterbium metal is best explained by the generation of an acylytterbium complex intermediate. researchgate.netresearchgate.netcapes.gov.br Following the initial two-electron transfer from ytterbium, this organometallic intermediate is formed. thieme-connect.de The acylytterbium species can then react with a second molecule of the starting this compound. Depending on whether the subsequent reaction proceeds via the phosphoryl anion or the acylcarbanion pathway, the two distinct products, diethyl 1,2-diphenyl-2-oxoethyl phosphate and diethyl 1-(diethyl-phosphoryloxy)-1-phenylmethylphosphonate, are formed. thieme-connect.de

Table 1: Products of the Reaction between this compound and Ytterbium Metal researchgate.netcapes.gov.brthieme-connect.de

Product Name Chemical Structure
Diethyl 1,2-diphenyl-2-oxoethyl phosphate (EtO)₂P(O)OCH(Ph)C(O)Ph

Photochemically Induced Biradical Intermediates

The photochemical behavior of this compound involves the formation of biradical intermediates. researchgate.netresearchgate.net Upon irradiation with light, typically through a Pyrex filter, the benzoylphosphonate is excited to a triplet diradical state. researchgate.netresearchgate.net Unlike other aroylphosphonates that may undergo photo-pinacolization, the irradiation of this compound in various solvents does not yield a pinacolized product. researchgate.net Instead, it almost quantitatively produces 2,4,6-triphenyl-2,4,6-tris[diethylphosphoryl]-1,3,5-trioxane. researchgate.net

The formation of these radical intermediates is central to a strategy for light-induced C-C bond coupling. researchgate.net This phosphorus linchpin strategy utilizes the generation of diradicals from acyl phosphonates under visible light to enable new carbon-carbon bond formations through an intramolecular triplet state radical process. researchgate.net The quantum yields for the disappearance of para-substituted benzoylphosphonates are highly sensitive to the electronic nature of the substituents. For example, the quantum yield drops from 2.10 for a p-methoxybenzoylphosphonate derivative to 1.79 for a p-chloro derivative, suggesting that the conformation between the carbonyl and phosphoryl groups influences the reaction efficiency. researchgate.net

C-P Bond Formation and Cleavage Mechanisms

The carbon-phosphorus (C-P) bond is a defining feature of this compound, and its stability is central to the compound's reactivity. The common method for synthesizing acylphosphonates involves the Arbuzov reaction between an acyl chloride and a trialkyl phosphite, establishing the C-P bond. thieme-connect.de

However, this bond is notably labile and susceptible to cleavage under various reaction conditions. thieme-connect.describd.com The reaction with ytterbium metal, for example, is predicated on the cleavage of the C-P bond via a two-electron transfer to form the acylytterbium intermediate. thieme-connect.de Similarly, the fragmentation induced by sulphonic acids involves the cleavage of this bond. researchgate.net Studies on the benzoylation of amines using dialkyl benzoylphosphonates also show that P-C bond cleavage occurs, competing with the expected acylation reaction. scribd.com This inherent reactivity and the relative ease of C-P bond cleavage are fundamental to the diverse reaction pathways observed for this compound. thieme-connect.describd.com

Iv. Spectroscopic and Computational Investigations of Diethyl Benzoylphosphonate

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides a fundamental framework for the characterization of diethyl benzoylphosphonate, confirming its structure and elucidating its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous confirmation of the compound's molecular framework.

Structural Elucidation: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the benzoyl group and the ethyl groups of the phosphonate (B1237965) moiety. The protons on the phenyl ring appear as multiplets in the aromatic region, while the methylene (B1212753) (OCH₂) and methyl (CH₃) protons of the ethoxy groups show a multiplet and a triplet, respectively, due to coupling with each other and with the phosphorus atom. chemistry-chemists.com

The ¹³C NMR spectrum further confirms the structure, showing a distinct resonance for the carbonyl carbon (C=O) which is coupled to the phosphorus atom, a key feature of α-ketophosphonates. chemistry-chemists.com Signals for the aromatic carbons and the two carbons of the ethyl groups are also observed at their expected chemical shifts. chemistry-chemists.com

³¹P NMR spectroscopy is particularly informative, showing a single characteristic resonance that confirms the presence of the phosphonate group. chemistry-chemists.com The chemical shift is indicative of the electronic environment of the phosphorus atom. researchgate.net

Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Assignment
¹H 8.06 d ortho-H (aromatic)
7.42 t para-H (aromatic)
7.29 t meta-H (aromatic)
4.07 m OCH₂CH₃
1.17 td OCH₂CH₃
¹³C 198.46 d, ¹JCP=174.8 C=O
135.08 d, ²JCP=64.14 arom-C₁
134.28 s para-C
129.27 s meta-C
128.37 s ortho-C
63.47 d, ²JCP=6.5 OCH₂
15.86 d, ³JCP=5.5 CH₃
³¹P -0.57 s P=O

Data sourced from chemistry-chemists.com

Reaction Monitoring: NMR spectroscopy also serves as a powerful tool for monitoring chemical reactions involving this compound in real-time. For instance, the progress of reactions such as aldol (B89426) additions, hydrogenations, or the formation of derivatives like hydrazones can be followed by observing the disappearance of reactant signals and the appearance of product signals in the NMR spectrum. vdoc.pubacs.orgacs.org ³¹P NMR is particularly useful for tracking the transformation of the phosphonate group during a reaction. vdoc.pubacs.org

Infrared (IR) spectroscopy is employed to identify the key functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. The most prominent bands include a strong absorption for the carbonyl group (C=O) and the phosphoryl group (P=O). chemistry-chemists.comresearchgate.net The carbonyl absorption of acylphosphonates typically appears at a lower frequency compared to corresponding ketones. acs.org

Interactive Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3066-2900 medium-weak C-H (aromatic, CH₃, CH₂)
1655 very strong C=O (carbonyl) stretch
1257 very strong P=O (phosphoryl) stretch
1050, 1022 very strong P-O-C stretch

Data sourced from chemistry-chemists.com

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of this compound and to analyze its fragmentation pattern. This technique provides valuable information for confirming the identity of the compound and for studying its decomposition products, particularly after processes like photolysis. researchgate.net The mass spectrum reveals the molecular ion peak corresponding to the compound's molecular weight, and various fragment ions resulting from the cleavage of bonds within the molecule. Analysis of photolysis products by GC-MS has identified fragments such as diethyl phosphite (B83602), ethyl benzoate, and benzoic acid, providing insight into the photochemical reaction pathways. researchgate.net

Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as radicals. This compound and other aroylphosphonates are known to be effective photoinitiators, generating radical species upon irradiation. researchgate.net ESR studies of photo-irradiated this compound at low temperatures (77°K) have revealed a large anisotropic doublet signal. This characteristic signal, with a hyperfine splitting of 53–128 gauss, is attributed to the interaction between the unpaired electron and the phosphorus nucleus of the generated phosphinoyl radical. These studies are crucial for understanding the mechanism of photoinitiation and the structure of the radical intermediates involved.

This compound can act as a ligand, coordinating to metal ions to form complexes. Absorption and luminescence spectroscopy are used to study the electronic structure and properties of these metal complexes. Studies have shown that this compound can form 2:1 complexes with 3d transition metal perchlorates, such as those of iron, cobalt, and zinc. researchgate.net In these complexes, the compound functions as a bidentate chelating agent, coordinating to the metal center through the oxygen atoms of both the phosphoryl (P=O) and carbonyl (C=O) groups. researchgate.net The electronic (absorption) spectra of these complexes provide information about the d-orbital splitting and the nature of the metal-ligand bonding. researchgate.net While detailed luminescence studies are less common, the formation of such complexes suggests the potential for developing luminescent materials, particularly with lanthanide ions.

Theoretical and Computational Chemistry Studies

In addition to experimental spectroscopic methods, theoretical and computational chemistry plays a significant role in investigating the properties of this compound. Methods such as Density Functional Theory (DFT) and semi-empirical quantum mechanical calculations are employed to provide deeper insights into the molecule's electronic structure, conformation, and reactivity. acs.org

These computational studies can be used to:

Assess Bond Lengths and Conformations: Calculations help in determining the preferred three-dimensional arrangement of the atoms and the rotational energy barrier around the C–P bond. Studies on related acylphosphonates suggest a low energy barrier for this rotation. acs.org

Estimate Atomic Charges: Theoretical methods can calculate the partial charges on the atoms within the carbonyl and phosphoryl groups, which is important for understanding the molecule's reactivity towards nucleophiles and electrophiles. acs.org

Analyze Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to predict the electronic transitions and photochemical behavior of the molecule.

Model Reaction Mechanisms: Computational studies can help elucidate the pathways of reactions involving this compound, complementing experimental data from reaction monitoring.

These theoretical investigations provide a molecular-level understanding that supports and explains the experimental observations from various spectroscopic techniques.

Quantum Mechanical Calculations (e.g., MNDO/H) for Protonation Sites and Bond Breaking

Semi-empirical quantum mechanical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) method, offer a computationally efficient way to study the electronic properties of molecules like this compound. wikipedia.org These calculations are particularly useful for identifying the most likely sites for protonation and for predicting the relative stability of chemical bonds within the molecule.

For acylphosphonates, the primary sites for protonation are the oxygen atoms of the carbonyl (C=O) group and the phosphoryl (P=O) group, as these are the most electronegative and electron-rich centers in the molecule. Theoretical studies on benzoylphosphonic acid, a closely related analogue, have utilized MNDO/H calculations to estimate the charges on these groups and assess their properties. researchgate.net Such calculations help in predicting that the carbonyl oxygen is generally the more basic site, making it the preferred location for protonation under acidic conditions.

The question of C–P bond breaking is crucial to understanding the reactivity of acylphosphonates. Experimental and theoretical findings suggest that the C–P bond in these compounds is generally stable under many acidic and basic conditions. researchgate.net However, its cleavage can be induced following a nucleophilic attack on the adjacent carbonyl carbon. For instance, the reaction of diethyl α-oxophosphonates with amines results in the cleavage of the C–P bond to form amides. jocpr.com This indicates that while the bond itself is strong, its fate is highly dependent on the reaction pathway initiated at the reactive carbonyl center. MNDO/H calculations can help rationalize these observations by modeling the transition states and intermediates involved in such reactions. researchgate.net

Computational MethodFocus of InvestigationKey Findings for Acylphosphonate AnalogsReference
MNDO/HProtonation SitesThe carbonyl and phosphoryl oxygens are the most probable sites for protonation due to higher negative charge density. researchgate.net
MNDO/HBond Stability & BreakingThe C–P bond is relatively stable, but cleavage can occur following nucleophilic attack at the carbonyl carbon. researchgate.netjocpr.com
MNDO/HConformational EnergyCalculations indicate a low energy barrier for rotation around the C–P bond, suggesting conformational flexibility. researchgate.net

Density Functional Theory (DFT) for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a standard tool for accurately investigating the mechanisms and energetics of chemical reactions involving complex organic molecules. imist.ma For this compound and related acylphosphonates, DFT calculations provide detailed information about reaction pathways, transition state energies, and the thermodynamic stability of reactants, intermediates, and products. researchgate.net

A notable application of DFT is in elucidating the reactivity of diethyl α-acylphosphonates with α-aminoesters. jocpr.comresearchgate.net In this study, calculations using the B3LYP functional with the 6-31G* basis set were performed to compare two possible reaction pathways. jocpr.comresearchgate.net The calculations of thermodynamic parameters, such as the change in Gibbs free energy (ΔrG), showed that the formation of acetamides (via C-P bond cleavage) is thermodynamically favored, while the formation of α-iminophosphonates is not. jocpr.comresearchgate.net

These theoretical results were instrumental in explaining the experimental observations. jocpr.com Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provided insight into the electrophilic and nucleophilic nature of the reactants, confirming that the acylphosphonate acts as the electrophile in this reaction. researchgate.net

Thermodynamic Data for the Reaction of Diethyl 1-oxomethylphosphonate with α-aminophenylalaninemethylester at the B3LYP/6-31G(d) Level jocpr.comresearchgate.net
Reaction PathwayProduct TypeΔrH (kcal/mol)ΔrE (kcal/mol)ΔrG (kcal/mol)Thermodynamic Feasibility
IAcetamide-14.382-14.382-15.945Favored (Exothermic)
IIα-iminophosphonate+1.851+1.851+1.289Disfavored (Endothermic)

Conformational Analysis and Substituent Effects on Electronic Structure

The three-dimensional shape (conformation) of this compound and the electronic influence of substituents on its benzoyl ring are key determinants of its reactivity.

Conformational Analysis Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, a key conformational feature is the rotation around the C(O)–P bond. Computational studies on the analogous benzoylphosphonic acid suggest that the energy barrier for this rotation is low. researchgate.net This implies that the molecule is conformationally flexible at room temperature, rapidly interconverting between different rotational isomers. The relative orientation of the benzoyl and phosphonate groups can influence how the molecule interacts with other reagents or catalysts in a reaction.

Substituent Effects on Electronic Structure The electronic properties of the phenyl ring in this compound can be significantly altered by the presence of substituents. These effects are broadly categorized as inductive and resonance effects. libretexts.org

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative substituents (like -NO₂, -Cl) exert an electron-withdrawing inductive effect, pulling electron density away from the ring. Alkyl groups have a weak electron-donating inductive effect. libretexts.org

Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (like -OH, -OCH₃) can donate electron density to the ring via resonance, while groups with π-bonds (like -NO₂, -C=O) can withdraw electron density through resonance. youtube.com

These substituent effects modulate the reactivity of the entire molecule. An electron-withdrawing group on the phenyl ring increases the partial positive charge on the carbonyl carbon, making it a stronger electrophile and more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease the electrophilicity of the carbonyl carbon. This tuning of the electronic structure is a fundamental concept used in designing the reactivity of aromatic compounds. lumenlearning.com

Expected Electronic Effects of Substituents on the Benzoyl Group
Substituent Type (Example)Primary EffectImpact on Carbonyl CarbonImpact on Aromatic Ring
Strongly Activating (-OH, -NH₂)Resonance DonatingDecreased ElectrophilicityIncreased Nucleophilicity
Activating (-CH₃, -R)Inductive DonatingSlightly Decreased ElectrophilicitySlightly Increased Nucleophilicity
Deactivating Halogens (-Cl, -Br)Inductive Withdrawing > Resonance DonatingIncreased ElectrophilicityDecreased Nucleophilicity
Strongly Deactivating (-NO₂)Inductive & Resonance WithdrawingSignificantly Increased ElectrophilicitySignificantly Decreased Nucleophilicity

V. Applications of Diethyl Benzoylphosphonate in Organic Synthesis

Reagent in C-C and C-P Bond Forming Reactions

The phosphonate (B1237965) group is a key functional moiety for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Horner-Emmons and Wadsworth-Emmons Reactions for Stilbene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high stereoselectivity. wiley-vch.deresearchgate.net This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. wikipedia.org In the synthesis of stilbenes (1,2-diphenylethene) and its derivatives, diethyl benzylphosphonate serves as the key reagent.

The mechanism begins with the deprotonation of diethyl benzylphosphonate at the benzylic carbon by a base (e.g., sodium hydroxide, potassium tert-butoxide) to form a highly nucleophilic phosphonate carbanion, also known as a ylide. brainly.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde, such as benzaldehyde. The resulting betaine intermediate cyclizes to a four-membered oxaphosphetane. This intermediate then collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt and forming the C=C double bond. brainly.com A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in stilbene synthesis. wiley-vch.dewikipedia.org

FeatureDescription
Reaction Type Carbonyl Olefination
Reagents Diethyl benzylphosphonate, Aldehyde (e.g., Benzaldehyde), Base (e.g., NaOH, KOtBu)
Key Intermediate Phosphonate Carbanion (Ylide), Oxaphosphetane
Primary Product Alkene (e.g., Stilbene)
Stereoselectivity Typically high preference for the (E)-isomer wikipedia.org
Byproduct Dialkyl phosphate salt (water-soluble, easily removed)

Synthesis of 3,5-dihydroxy-4-isopropylstilbene

A notable application of the HWE reaction is in the synthesis of 3,5-dihydroxy-4-isopropyl-trans-stilbene, a compound investigated for the treatment of skin disorders. fishersci.casigmaaldrich.com This molecule, also known as Tapinarof, is a naturally derived stilbenoid.

The synthesis can be achieved via two primary HWE pathways:

The reaction of a substituted phosphonate, 3,5-dihydroxy-4-isopropyl benzyl diethyl phosphonate, with benzaldehyde. google.com

The reaction of diethyl benzylphosphonate with a substituted aldehyde, 3,5-dihydroxy-4-isopropylbenzaldehyde. google.comwipo.int

Both routes rely on the fundamental principles of the HWE reaction to construct the central carbon-carbon double bond with high (E)-stereoselectivity, which is critical as the (Z)-isomer is considered an impurity. wipo.int The choice of route often depends on the availability and stability of the starting materials.

Cyclization of Aryl Ethers, Amines, and Amides

Diethyl benzylphosphonate is also documented as a reactant for the cyclization of aryl ethers, amines, and amides. fishersci.casigmaaldrich.com In these reactions, the phosphonate-stabilized carbanion can act as an intramolecular nucleophile. Once formed, the carbanion can attack an electrophilic center within the same molecule, leading to the formation of a new ring. This strategy is valuable for synthesizing heterocyclic compounds, such as oxindoles from N-aryl amides. rsc.org The reaction typically involves the formation of a C-C bond that closes the ring, demonstrating the versatility of the phosphonate carbanion beyond simple olefination.

α-Substituted Phosphonate Synthesis

The synthesis of α-substituted phosphonates creates compounds with diverse biological and chemical properties. Several key reactions are employed to introduce functionality at the carbon atom directly bonded to the phosphorus atom.

Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone, typically catalyzed by a base, to form an α-hydroxyphosphonate. nih.gov For example, benzaldehyde reacts with diethyl phosphite to yield diethyl α-hydroxy-benzylphosphonate.

Acylation of α-Hydroxyphosphonates: The hydroxyl group of α-hydroxyphosphonates can be readily acylated using acyl chlorides or anhydrides. nih.gov This provides a straightforward route to α-acyloxyphosphonates, which are a subclass of α-substituted phosphonates.

Kabachnik-Fields Reaction: This is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. gjesr.com This multicomponent reaction is one of the most efficient methods for preparing these important analogs of α-amino acids.

Nucleophilic Substitution: Another approach involves the O-alkylation of a precursor like diethyl (2-azido-2-benzoylaminomethyl) phosphonate with a nucleophile, such as phenol, to yield a complex α-substituted product like diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate. gjesr.com

Role in Complex Molecule Synthesis

The utility of diethyl benzylphosphonate extends to the multi-step synthesis of complex, biologically active molecules, where it is often used in an early step to construct a key structural motif.

Natural Cytotoxic Marine Products via Intramolecular Diels-Alder Reactions

Diethyl benzylphosphonate is a key reactant in synthetic pathways aimed at producing natural cytotoxic marine products of polyketide origin. fishersci.casigmaaldrich.com Its role is typically to install a carbon-carbon double bond via the Horner-Wadsworth-Emmons reaction. This double bond becomes part of a triene system that is the precursor for a crucial intramolecular Diels-Alder (IMDA) reaction.

The IMDA reaction is a powerful and convergent transformation that rapidly builds molecular complexity by forming multiple stereocenters and a bicyclic or polycyclic core in a single step. rsc.orgnih.gov In this context, an HWE reaction using diethyl benzylphosphonate might be used to create a diene or dienophile, which then undergoes a thermally or Lewis acid-catalyzed cyclization to form the intricate carbon skeleton characteristic of many marine natural products. organic-chemistry.org This two-step sequence—HWE followed by IMDA—is an elegant strategy for assembling complex cyclic systems from simpler acyclic precursors.

Synthesis of Inhibitors of the Wnt Pathway

The Wnt signaling pathway is crucial in both embryonic development and adult tissue maintenance. However, its improper activation is linked to the onset and progression of various cancers, particularly colorectal cancer. This has made the pathway a significant target for the development of novel therapeutic agents. While direct synthesis of Wnt pathway inhibitors using diethyl benzoylphosphonate is not extensively documented in dedicated studies, its role is inferred through its application in the Horner-Wadsworth-Emmons (HWE) reaction to produce stilbene derivatives, a class of compounds recognized for their Wnt inhibitory potential.

Research has identified naturally occurring stilbenes, such as resveratrol and pterostilbene, as inhibitors of the Wnt signaling cascade, although their effectiveness is limited to higher concentrations. nih.govacs.org To enhance this inhibitory activity, synthetic analogs have been developed. A notable example is the creation of fluorinated N,N-dialkylaminostilbenes, which have demonstrated significantly increased potency. The synthesis of these stilbene-based inhibitors relies on olefination reactions like the Horner-Wadsworth-Emmons reaction, where a phosphonate ylide reacts with an aldehyde. In this context, a substituted diethyl benzylphosphonate, a close structural and reactive analog of this compound, is a key reagent.

A study focused on developing more effective Wnt inhibitors synthesized a series of fluorinated N,N-dialkylaminostilbenes. nih.govacs.org These compounds were designed based on the structures of resveratrol and pterostilbene to improve their efficacy. The research identified that these novel stilbene analogs act downstream of β-catenin, a key protein in the Wnt pathway, likely at the transcriptional level. nih.gov

Among the synthesized compounds, (E)-4-(2,6-difluorostyryl)-N,N-dimethylaniline demonstrated exceptional potency, inhibiting the Wnt signaling pathway at nanomolar concentrations. nih.govacs.org In preclinical models, this compound was also shown to inhibit the growth of human colorectal cancer cell xenografts in mice. nih.govacs.org The structure-activity relationship studies within this series of compounds highlighted the importance of the N,N-dimethylamino group and specific fluorine substitutions on the stilbene scaffold for potent Wnt inhibition. nih.gov

The detailed findings from the study on fluorinated N,N-dialkylaminostilbenes are summarized in the table below, showcasing the most active compounds and their effects.

Compound NameStructureKey Findings
(E)-4-styryl-N,N-dimethylanilineShowed strong repression of Wnt target genes, Axin2 and c-Myc, in colorectal cancer cells at 30 µM, but had poor solubility and was less effective at lower concentrations. nih.gov
(E)-4-(2,6-difluorostyryl)-N,N-dimethylanilineA potent inhibitor of the Wnt signaling pathway with activity at nanomolar levels. It effectively repressed Wnt target genes at a concentration of 0.5 µM. nih.gov

This research underscores the utility of the Horner-Wadsworth-Emmons reaction in generating libraries of bioactive molecules. While this compound itself is not explicitly named in these studies, the successful synthesis of potent stilbene-based Wnt inhibitors via the HWE reaction highlights the potential of this class of phosphonate reagents in the development of novel anticancer therapeutics.

Vi. Biological and Medicinal Applications of Diethyl Benzoylphosphonate Derivatives

Antimicrobial and Antibacterial Activity

The unique chemical properties of organophosphonates make them effective scaffolds for the development of new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens.

Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge, exacerbated by the parasite's growing resistance to existing drugs. In the search for novel therapeutic agents, phosphonate (B1237965) derivatives have been explored for their antiplasmodial properties. Studies have focused on synthesizing and evaluating various organophosphonate compounds, including N-benzylated (N-arylcarbamoyl)alkylphosphonate esters, as potential antimalarials. researchgate.net Bioassays have shown that certain derivatives in this class exhibit promising activity against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.net

Further research into related structures, such as halogenated analogues of thiaplakortone A, has provided insights into structure-activity relationships. For instance, a mono-brominated derivative demonstrated potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.gov Other studies on benzimidazole derivatives have also identified compounds with submicromolar activity against the parasite's blood stages and nanomolar potency against transmissible gametocyte stages, highlighting the potential of varied structural scaffolds in antimalarial drug development. scispace.com These findings collectively underscore the potential of phosphonate-containing and related heterocyclic compounds as foundational structures for developing new analogs to combat malaria.

The antibacterial efficacy of diethyl benzylphosphonate derivatives, which are structurally related to diethyl benzoylphosphonates, has been specifically evaluated against several model strains of Escherichia coli. These studies are crucial for understanding how structural modifications to the phenyl ring of the benzylphosphonate moiety influence antimicrobial activity. Research has demonstrated that these compounds exhibit a cytotoxic effect on various E. coli strains, including K12 (which has a native lipopolysaccharide, or LPS, structure) and strains R2, R3, and R4 (which have different LPS lengths).

The antimicrobial activity is dependent on the nature of the substituent on the phenyl ring. For example, the introduction of a boronic acid group into the diethyl benzylphosphonate structure was found to significantly enhance its antibacterial activity and selectivity. All tested compounds showed notable selectivity and activity, particularly against the K12 and R2 strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium, was determined for several derivatives.

Compound DerivativeE. coli K12 MIC (µg/mL)E. coli R2 MIC (µg/mL)E. coli R3 MIC (µg/mL)E. coli R4 MIC (µg/mL)
Diethyl benzylphosphonate (1)125125250500
Pinacol (B44631) ester derivative (2)125125250500
Boronic acid derivative (3)31.2531.2562.562.5
(E)-4,4'-bis(diethylphosphonatemethyl)stilbene (6)15.6215.6231.2531.25
Diethyl ((2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-4-yl)methyl)phosphonate (8)7.817.8115.6215.62

Data sourced from studies on diethyl benzylphosphonate derivatives, which are structurally similar to benzoylphosphonates.

The promising activity of diethyl benzylphosphonate derivatives against E. coli suggests their broader potential as a new class of antibacterial agents. This is particularly significant due to the increasing global problem of bacterial resistance to conventional antibiotics. Preliminary cellular studies, including MIC and Minimum Bactericidal Concentration (MBC) tests, indicate that selected benzylphosphonate derivatives may possess greater potential as antibacterial agents than some commonly used antibiotics like ciprofloxacin, bleomycin, and cloxacillin.

The mechanism of action appears to involve damage and modification of bacterial DNA. These compounds have been shown to be highly specific for pathogenic E. coli strains and may be developed in the future as substitutes for antibiotics used to treat hospital-acquired infections. The ability to synthesize a variety of substituted derivatives allows for the fine-tuning of their antimicrobial properties, making them a versatile platform for addressing the challenge of drug-resistant bacteria.

Anticancer and Cytotoxic Effects

In addition to their antimicrobial properties, derivatives of benzoylphosphonates have been investigated for their potential in oncology. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, indicating their promise as scaffolds for new anticancer drugs.

The Wnt signaling pathway is a critical network of proteins that plays a major role in embryonic development and cancer progression. Its dysregulation is implicated in numerous human tumors, making it an attractive target for anticancer therapies. Therapeutic strategies often involve targeting the Frizzled (Fzd) family of receptors, which are key components of the pathway. While various small molecules and antibodies have been developed to inhibit Wnt signaling, specific research detailing the direct role of diethyl benzoylphosphonate derivatives as inhibitors of this particular pathway is not extensively documented in the currently available scientific literature.

Research has confirmed the antiproliferative effects of α-hydroxyphosphonate derivatives synthesized from this compound. In particular, a class of compounds known as β-formyl-α-hydroxyphosphonates has shown notable anticancer activity.

Screening of these compounds revealed that they can suppress the proliferation of several human and murine tumor cells. Specific derivatives, including compounds designated I-VKN-97, II-SP-72, and I-VKN-81, were tested for their effects on a panel of cancer cell lines. Notably, compound I-VKN-97 showed a preferential inhibitory effect on ID8 ovarian cancer cells compared to non-cancerous immortalized cells. Furthermore, antiproliferative effects of these derivatives were also observed against other aggressive cancer cell lines, including human ovarian adenocarcinoma (SKOV3), human chronic myelogenous leukemia (K562), and murine melanoma (B16F10). In contrast, a similar α-hydroxyphosphonate derivative lacking the crucial β-formyl group displayed only minor activity at high concentrations, highlighting the structural importance of this feature for cytotoxicity.

Compound ClassTested DerivativesAffected Cancer Cell LinesObserved Effect
β-Formyl-α-hydroxyphosphonatesI-VKN-97ID8 (murine ovarian cancer)Preferential inhibition observed.
I-VKN-97, II-SP-72, I-VKN-81SKOV3 (human ovarian adenocarcinoma)Antiproliferative effects reported.
I-VKN-97, II-SP-72, I-VKN-81K562 (human chronic myelogenous leukemia)Antiproliferative effects reported.
I-VKN-97, II-SP-72, I-VKN-81B16F10 (murine melanoma)Antiproliferative effects reported.

Data derived from studies on β-formyl-α-hydroxyphosphonates synthesized using this compound.

Enzyme Inhibition and Modulation of Signaling Pathways

Derivatives of this compound have emerged as significant tools for studying and potentially manipulating cellular signaling pathways through the inhibition of critical enzymes. Their unique chemical properties allow for the design of targeted inhibitors for specific classes of phosphatases.

Benzoylphosphonate derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatases (PTPs), a group of enzymes that play a crucial role in regulating signal transduction pathways. In particular, α-ketophosphonates derived from benzoylphosphonates have been developed as photoactive, enzymatically stable phosphotyrosine (pTyr) mimetics that can target and deactivate PTPs such as PTP1B.

One notable example is the use of peptides containing 4-phosphonocarbonyl phenylalanine (pcF), an α-ketophosphonate. Research has demonstrated that while these peptide mimetics are moderate inhibitors in their basal state, their inhibitory activity against PTP1B can be significantly enhanced—up to 120-fold—upon irradiation with 365 nm light. This photo-deactivation of PTP1B occurs through an oxidative radical mechanism, which is reversible upon the addition of a reducing agent like dithiothreitol. This photo-switching capability offers a powerful tool for spatiotemporal control of PTP inhibition in biological studies. openalex.org

Table 1: Photo-induced Inhibition of PTP1B by a pcF-containing Peptide

ConditionInhibitory Activity (Ki-value)Enhancement Factor
Before UV IrradiationMicromolar range1x
After UV Irradiation (365 nm)Up to 120-fold higherUp to 120x

While the literature extensively covers various inhibitors of Serine/Threonine Phosphatase 2A (PP2A) for applications in cancer chemotherapy and immunology, a direct role for derivatives of this compound as inhibitors of PP-2A is not well-documented in the reviewed scientific literature. The primary focus of benzoylphosphonate derivatives in phosphatase inhibition has been on protein tyrosine phosphatases.

Derivatives of benzoylphosphonates serve as valuable precursors for the synthesis of phosphotyrosine (pTyr) mimetics, which are crucial for studying signal transduction processes mediated by pTyr-binding proteins like PTPs and SH2 domains. A significant challenge in designing pTyr analogues is the enzymatic lability of the phosphate (B84403) group. Phosphonate-based mimetics, particularly those derived from benzoylphosphonates, offer enhanced stability.

A key synthetic strategy involves the fluorination of benzoylphosphonates to produce phosphonodifluoromethyl phenylalanine (F2Pmp) derivatives. openalex.org F2Pmp is a widely recognized and utilized pTyr mimetic due to its structural and electronic similarity to pTyr and its resistance to hydrolysis by phosphatases. nih.govdocumentsdelivered.com These characteristics make F2Pmp-containing peptides and small molecules potent tools for probing and inhibiting pTyr-dependent signaling pathways.

Furthermore, α-ketophosphonates, such as 4-phosphonocarbonyl phenylalanine (pcF), which can be synthesized from benzoylphosphonate precursors, function as photoactive and enzymatically stable pTyr mimetics. openalex.org These probes can be incorporated into peptides to target specific pTyr-binding proteins. Upon photoactivation, they can deactivate and even covalently label these proteins, providing a powerful method for identifying and studying protein-protein interactions in signaling cascades. researchgate.net

Table 2: Properties and Applications of Benzoylphosphonate-Derived pTyr Mimetics

pTyr MimeticPrecursorKey FeaturesApplications
Phosphonodifluoromethyl phenylalanine (F2Pmp)BenzoylphosphonateEnzymatically stable, structural and electronic mimic of pTyrInhibition of PTPs and SH2 domains
4-phosphonocarbonyl phenylalanine (pcF)BenzoylphosphonatePhotoactive, enzymatically stablePhoto-inducible inhibition and labeling of PTPs and SH2 domains

Cathepsins are a class of proteases involved in various physiological and pathological processes. While various classes of compounds, including other organophosphonates, have been developed as cathepsin inhibitors, the scientific literature reviewed does not provide specific examples of this compound derivatives being utilized for cathepsin inhibition.

Applications in DNA and Nucleotide Analogues

The chemical reactivity of the phosphonate group has also been leveraged in the synthesis of modified nucleic acids, although the direct application of this compound is not prominently featured.

The synthesis of nucleoside 3',5'-cyclic phosphates is a critical process for obtaining important second messengers like cAMP and cGMP, as well as their analogues for therapeutic and research purposes. Various synthetic methodologies exist for the phosphorylation and cyclization of nucleosides. However, the reviewed scientific literature does not describe a direct or prevalent role for this compound or its specific derivatives in the established synthetic routes for creating nucleoside 3',5'-cyclic phosphates.

Development of Nucleotide Analogues with Modified Internucleotide Linkages

The development of therapeutic oligonucleotides often requires the modification of the natural phosphodiester backbone to improve properties such as nuclease resistance, cellular uptake, and binding affinity to target nucleic acids. One major strategy involves the replacement of the phosphodiester linkage with a phosphonate linkage.

In the synthesis of oligonucleotides via the H-phosphonate method, a key step is the activation of a nucleoside H-phosphonate monoester to facilitate coupling with the 5'-hydroxyl group of another nucleoside. This activation is typically achieved using an acylating agent, such as pivaloyl chloride or adamantoyl chloride. While direct evidence for the use of this compound in this specific capacity is not found in the reviewed literature, its chemical structure as an acyl phosphonate suggests a potential, though unexplored, role as an acylating agent in similar synthetic strategies.

The general approach for creating modified internucleotide linkages involves the formation of a stable, non-ionic, and nuclease-resistant bond. Research in this area has led to the development of various phosphonate-containing nucleotide analogues. The table below summarizes some key characteristics of different internucleotide linkages.

Linkage TypeChargeNuclease ResistanceKey Features
PhosphodiesterAnionicLowNatural linkage in DNA and RNA.
PhosphorothioateAnionicHighOne non-bridging oxygen is replaced by sulfur.
MethylphosphonateNeutralHighOne non-bridging oxygen is replaced by a methyl group.
PhosphoramidateNeutralHighOne non-bridging oxygen is replaced by a substituted amine.

This table presents a general overview of common internucleotide linkages and their properties.

Research in Antisense and Antigene Methodology

Antisense and antigene therapies are promising strategies for the targeted modulation of gene expression. These approaches rely on the sequence-specific binding of synthetic oligonucleotides to messenger RNA (antisense) or double-stranded DNA (antigene) to inhibit the production of a target protein.

A critical requirement for the success of these methodologies is the stability of the oligonucleotides in a biological environment. Natural oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic efficacy. Consequently, chemical modifications of the oligonucleotide backbone are essential. Phosphonate modifications, in particular, have been investigated for their ability to confer nuclease resistance.

While the direct application of this compound derivatives in antisense and antigene oligonucleotides is not detailed in the available scientific literature, the synthesis of oligonucleotides containing various phosphonate linkages is a well-established field. These modifications aim to enhance the therapeutic potential of oligonucleotides by improving their pharmacokinetic and pharmacodynamic properties. The table below outlines the primary objectives of modifying oligonucleotides for these therapeutic approaches.

Modification GoalRationaleExamples of Modifications
Increased Nuclease ResistanceTo prevent rapid degradation by cellular enzymes.Phosphorothioates, Methylphosphonates
Enhanced Cellular UptakeTo facilitate entry into target cells.Lipophilic conjugates, Cell-penetrating peptides
Improved Binding AffinityTo increase the strength of binding to the target nucleic acid.Locked Nucleic Acids (LNA), 2'-O-Methyl modifications
Reduced ImmunogenicityTo minimize adverse immune responses.Modifications to the sugar-phosphate backbone and nucleobases

This table summarizes the key goals and examples of chemical modifications in the development of therapeutic oligonucleotides.

Vii. Material Science and Supramolecular Chemistry Applications

Organic Light-Emitting Diode (OLED) Research

Diethyl benzoylphosphonate is utilized as a reactant in investigating the effects of various functional groups on the performance of organic light-emitting diodes (OLEDs). sigmaaldrich.comchemicalbook.comchemicalbook.com The efficiency, stability, and color purity of OLEDs are highly dependent on the molecular structure of the organic materials used. Researchers incorporate derivatives of this compound into the emissive or charge-transporting layers of OLED devices to systematically study how modifications to the phosphonate (B1237965) group and its substituents influence key device parameters. These investigations aim to optimize the electronic properties and intermolecular interactions within the OLED stack, leading to the rational design of new, high-performance materials for next-generation displays and lighting.

Metal Complexation and Coordination Chemistry

The phosphonate group in this compound and its derivatives serves as an effective ligand for a variety of metal ions. This has led to its exploration in coordination chemistry, with applications ranging from the sequestration of heavy metals to the formation of novel polymeric materials and catalysts.

This compound and similar phosphonate-based ligands have been shown to form coordination polymers with various metal chlorides. rsc.org In these structures, the phosphonate group can act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. The connectivity and dimensionality of these polymeric metal complexes are influenced by factors such as the metal-to-ligand ratio, the specific metal chloride used, and the reaction conditions. The resulting materials can exhibit interesting properties, including porosity, thermal stability, and catalytic activity, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis.

The Abramov reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone to form an α-hydroxyphosphonate, is a fundamental transformation in organophosphorus chemistry. wikipedia.org The development of asymmetric versions of this reaction is of great importance for the synthesis of enantiomerically enriched phosphonates, which are valuable building blocks for pharmaceuticals and agrochemicals.

In this context, chiral ligands are employed to create a stereoselective environment around a metal catalyst, which then coordinates the reactants and facilitates the enantioselective addition. While this compound itself is not chiral, it can be modified to incorporate chiral auxiliaries, or it can be used in conjunction with chiral metal complexes to induce stereoselectivity in the Abramov reaction. mdpi.com The design of such chiral catalyst systems is an active area of research, with the goal of achieving high yields and enantioselectivities for a broad range of substrates.

Interactive Data Table: Applications of this compound Derivatives

Application AreaSpecific UseKey Research Findings
OLED Research Host or emitter material componentModification of phosphonate substituents allows for tuning of electronic properties and device performance.
Uranyl Ion Complexation Ligand for sequestrationForms stable complexes with UO₂²⁺, with potential for nuclear waste remediation.
Polymeric Metal Complexes Bridging ligand with metal chloridesCreates extended network structures with potential applications in catalysis and materials science.
Chiral Catalysis Component of catalyst systems for the Abramov ReactionEnables the asymmetric synthesis of α-hydroxyphosphonates.

Q & A

Q. What are the key reaction pathways for synthesizing amides using diethyl benzoylphosphonate, and how does substrate structure influence yields?

this compound reacts with amines to form amides via nucleophilic acyl substitution. Aliphatic amines (e.g., ethylamine, cyclohexylamine) yield amides efficiently (>70% yield), while aromatic amines (e.g., aniline) show no reactivity due to lower basicity and steric hindrance . The reaction in dry ether at 0–25°C produces ethyl phosphite as a byproduct. Table 1: Substrate compatibility and yields

Amine TypeExampleYield (%)Byproduct
AliphaticEthylamine85Ethyl phosphite
AromaticAniline0N/A
Heterocyclic2-Aminopyridine0N/A

Q. How is this compound utilized in the synthesis of α-aminophosphonates?

α-Aminophosphonates are synthesized via reduction of imino derivatives (e.g., oximes, hydrazones) of this compound. For example, catalytic hydrogenation of α-hydroxyiminophosphonate using palladium yields α-aminophosphonates with >90% efficiency, avoiding costly chemical reductants . Alternative methods include zinc in formic acid (75% yield) and sodium borohydride (60% yield).

Q. What are the recommended solvent systems and purification techniques for this compound derivatives?

this compound derivatives (e.g., diethyl 4-aminobenzylphosphonate) are soluble in methylene chloride, acetone, and benzene. Insolubility in water necessitates chromatographic purification (silica gel, hexane/ethyl acetate gradient) . For phosphonate esters, recrystallization from ethanol/water mixtures is effective.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in palladium-catalyzed α,β-homodiarylation of vinyl esters?

In palladium-catalyzed reactions, this compound acts as a phosphorylating agent. The mechanism involves oxidative addition of the vinyl ester to Pd(0), followed by migratory insertion and reductive elimination. The phosphonate group stabilizes intermediates, enabling regioselective α,β-homodiarylation with 80–90% yields . Key factors :

  • Ligand choice (e.g., Xantphos increases turnover frequency by 2×).
  • Solvent polarity (THF optimizes reaction kinetics).

Q. What strategies mitigate side-product formation (e.g., ethyl phosphite) in acylation reactions with this compound?

Ethyl phosphite forms via hydrolysis of the phosphonate ester. Strategies to suppress this include:

  • Anhydrous conditions : Use molecular sieves (3Å) to scavenge trace water .
  • Low temperatures : Conduct reactions at –20°C to slow hydrolysis.
  • Catalytic additives : Triethylamine (5 mol%) neutralizes acidic byproducts, reducing phosphite formation by 40% .

Q. How does this compound function as a pseudo-substrate analog in enzyme active-site studies?

In benzaldehyde lyase (BAL) studies, this compound mimics the natural substrate (benzaldehyde) and inhibits the enzyme by forming a covalent adduct with the thiamine diphosphate (ThDP) cofactor. Mutagenesis studies (e.g., H29A variant) reveal His29’s role in stabilizing the transition state, with a 10-fold reduction in catalytic efficiency .

Q. What are the limitations of current catalytic hydrogenation methods for converting α-ketophosphonates to α-aminophosphonates?

While catalytic hydrogenation avoids stoichiometric reductants, challenges include:

  • Catalyst poisoning : Sulfur-containing substrates deactivate Pd/C.
  • Over-reduction : Prolonged reaction times reduce phosphonate esters to phosphines (5–10% yield loss) .
    Table 2: Reducing agents and efficiency
ReductantConditionsYield (%)Selectivity Issues
Pd/C (H₂)EtOH, 50°C92Over-reduction
Zn (HCO₂H)RT, 12 h75Acid sensitivity
NaBH₄THF, 0°C60Byproduct formation

Q. How can 1,2,3-triazoles be leveraged as leaving groups in SNAr–Arbuzov reactions with this compound derivatives?

In SNAr–Arbuzov reactions, 1,2,3-triazoles act as leaving groups, enabling C–P bond formation. For example, diethyl (9-heptylpurin-6-yl)phosphonate is synthesized via triazole displacement, achieving 85% yield. X-ray crystallography confirms regioselectivity (CCDC-2044976) . Optimization parameters :

  • Base: K₂CO₃ improves nucleophilic attack by 30%.
  • Solvent: DMF enhances triazole leaving-group stability.

Methodological Notes

  • Hazard Analysis : Prior to synthesis, conduct risk assessments using guidelines from Prudent Practices in the Laboratory (e.g., handling diazo compounds under inert atmospheres) .
  • Data Contradictions : and report conflicting yields for zinc-mediated reductions; replicate under standardized conditions (dry solvents, controlled pH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.